molecular formula C19H19N3O3S B2482304 2-(3-methylphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851802-52-3

2-(3-methylphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2482304
CAS No.: 851802-52-3
M. Wt: 369.44
InChI Key: PIVGKZLSRLVBJR-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A study synthesized various 3-heteroarylthioquinoline derivatives, including 2-(3-Methylphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone, to explore their antituberculosis activity. The compounds were tested against Mycobacterium tuberculosis H37Rv (MTB), and several showed promising activity. The study highlights the potential of these compounds in antituberculosis research and therapy (Selvam Chitra et al., 2011).

Antibacterial and Antifungal Properties

Another study synthesized a series of new arylsulfonamide-based quinolines to evaluate their antioxidant, antifungal, and antibacterial activities. The research demonstrated that some compounds, potentially including our compound of interest, showed significant antibacterial and antifungal properties, indicating its utility in fighting various infections (L. Jyothish Kumar & V. Vijayakumar, 2017).

HIV-1 Replication Inhibition

Research on N-arylsulfonyl derivatives, including the compound , identified their potential as inhibitors of HIV-1 replication. The study found that some derivatives demonstrated promising activity against HIV-1 replication, suggesting a potential role in HIV treatment (Zhiping Che et al., 2015).

Synthesis of Novel Thiazole Derivatives

A study focused on synthesizing novel thiazole derivatives, including 2-(3-Methylphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone, for fungicidal and insecticidal activities. The research aimed to explore the potential use of these compounds in agricultural applications (Xiao-fei Zhu & De-Qing Shi, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information or research on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should be taken when handling organic compounds, especially those with functional groups that could potentially be reactive or harmful .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and interactions with other substances .

Properties

IUPAC Name

2-(3-methylphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-3-2-4-16(11-14)12-18(23)21-10-9-20-19(21)26-13-15-5-7-17(8-6-15)22(24)25/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVGKZLSRLVBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.